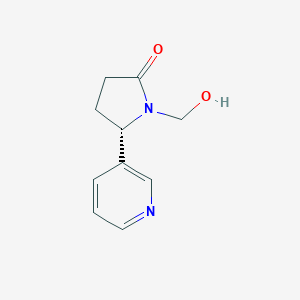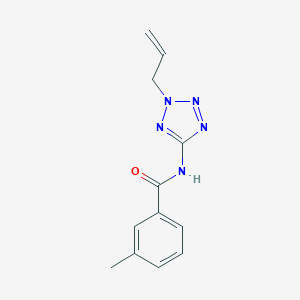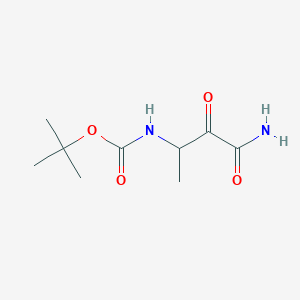![molecular formula C18H17BrN2O4 B235334 N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B235334.png)
N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide, also known as BRL-15572, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of benzodioxole derivatives and has been studied for its ability to modulate various biological processes.
Mecanismo De Acción
N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide acts by modulating the activity of various receptors in the body. It has been shown to act as a positive allosteric modulator of GABA receptors, which results in an increase in the activity of these receptors. Additionally, this compound has been shown to inhibit the activity of various enzymes such as PI3K and mTOR, which are involved in various biological processes such as cell growth and proliferation.
Biochemical and Physiological Effects:
N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects in the body. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects, which are attributed to its ability to modulate the activity of GABA receptors. In oncology, N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In immunology, this compound has been shown to modulate the activity of immune cells, resulting in an anti-inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide in lab experiments include its ability to selectively modulate the activity of various receptors and enzymes in the body, which makes it a useful tool for studying various biological processes. Additionally, this compound has been shown to have low toxicity, which makes it a safe option for use in lab experiments. The limitations of using N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide in lab experiments include its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental setups.
Direcciones Futuras
There are various future directions for research on N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide. In neuroscience, this compound could be further studied for its potential use in the treatment of anxiety and depression. In oncology, N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide could be studied in combination with other chemotherapeutic agents for its potential use in cancer therapy. In immunology, this compound could be further studied for its potential use in the treatment of autoimmune diseases. Additionally, the mechanism of action of N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide could be further elucidated to better understand its effects on various biological processes.
Métodos De Síntesis
The synthesis of N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide involves a series of chemical reactions that result in the formation of the final compound. The process involves the reaction of 3-bromo-4-(4-morpholinyl)aniline with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to modulate the activity of GABA receptors and has been studied for its potential use in the treatment of anxiety and depression. In oncology, N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to inhibit the growth of various cancer cell lines and has been studied for its potential use in cancer therapy. In immunology, this compound has been studied for its ability to modulate the activity of immune cells and has been shown to have potential applications in the treatment of autoimmune diseases.
Propiedades
Nombre del producto |
N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide |
|---|---|
Fórmula molecular |
C18H17BrN2O4 |
Peso molecular |
405.2 g/mol |
Nombre IUPAC |
N-(3-bromo-4-morpholin-4-ylphenyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H17BrN2O4/c19-14-10-13(2-3-15(14)21-5-7-23-8-6-21)20-18(22)12-1-4-16-17(9-12)25-11-24-16/h1-4,9-10H,5-8,11H2,(H,20,22) |
Clave InChI |
NMOCRQJGFLMSNJ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)Br |
SMILES canónico |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5R,6R)-5-bromo-5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1,3-diazinane-2,4-dione](/img/structure/B235254.png)

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxypropanethioate](/img/structure/B235275.png)
![11-Hydroxy-5,10,13,14,15-pentamethoxy-7,20-diphenyl-2,8,21-trioxapentacyclo[11.8.0.01,17.03,12.04,9]henicosa-3,9,11,14,17-pentaen-16-one](/img/structure/B235277.png)
![Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B235300.png)
![4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B235303.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B235305.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235312.png)

![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B235332.png)


